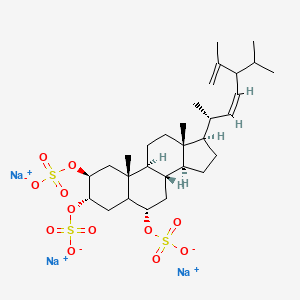

Polasterol B sulfate

CAS No.:

Cat. No.: VC1855437

Molecular Formula: C30H47Na3O12S3

Molecular Weight: 764.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H47Na3O12S3 |

|---|---|

| Molecular Weight | 764.9 g/mol |

| IUPAC Name | trisodium;[(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |

| Standard InChI | InChI=1S/C30H50O12S3.3Na/c1-17(2)20(18(3)4)9-8-19(5)22-10-11-23-21-14-26(40-43(31,32)33)25-15-27(41-44(34,35)36)28(42-45(37,38)39)16-30(25,7)24(21)12-13-29(22,23)6;;;/h8-9,18-28H,1,10-16H2,2-7H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3/b9-8-;;;/t19-,20?,21+,22-,23+,24+,25?,26+,27+,28+,29-,30-;;;/m1.../s1 |

| Standard InChI Key | LAPNETGQPFUCNX-QGRSWNTISA-K |

| Isomeric SMILES | C[C@H](/C=C\C(C(C)C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

| Canonical SMILES | CC(C)C(C=CC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C(=C)C.[Na+].[Na+].[Na+] |

Introduction

Isolation and Source

Polasterol B sulfate was first isolated from the Japanese marine sponge Epipolasis sp., alongside another novel steroid, Polasterol A, and two previously known compounds: 22(E),24-isopropylcholesta-5,22-dien-3β-ol and halistanol sulfate . The isolation process typically involves bioassay-guided fractionation of the aqueous ethanol extract of the frozen sponge. The water-soluble portion undergoes fractionation followed by repeated reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the purified compound.

The genus Epipolasis has been a rich source of various steroid sulfates, including the halistanol sulfates A-E, which were previously isolated from the same genus . These findings highlight the diversity of steroid sulfates produced by marine sponges and suggest potential biosynthetic relationships among these compounds.

Chemical Structure and Properties

Polasterol B sulfate has been structurally determined as 24ξ-isopropenylcholesta-22(Z),28(29)-diene-2β,3α,6α-triyl trisodium sulfate . This complex structure features a steroidal core with a characteristic cholestane framework, distinguished by sulfate groups at positions C-2β, C-3α, and C-6α. The side chain contains a 22(Z) double bond and an isopropenyl group at position C-24, with an additional double bond at positions 28(29).

The trisulfated nature of Polasterol B sulfate is significant as it contributes to the compound's water solubility and potential biological activities. The presence of sulfate groups introduces negative charges into the molecule, which can influence its interactions with biological membranes and cellular targets. The specific configuration of these sulfate groups (2β,3α,6α) is critical for understanding the three-dimensional structure of the molecule and its potential biological functions.

Spectroscopic Data and Characterization

The structural elucidation of Polasterol B sulfate was accomplished through various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provided crucial information about the carbon framework, functional groups, and stereochemical features of the molecule.

The 13C NMR spectroscopy data for related steroid compounds provides insights into the characteristic chemical shifts expected for Polasterol B sulfate. The table below presents comparative 13C NMR data that helps understand the spectral features of related steroidal structures:

Table 1. 13C NMR Chemical Shifts (δ in ppm) for Related Steroid Compounds

| Position | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|

| C-1 | 41.1 | 41.2 | 39.9 |

| C-2 | 71.6 | 71.7 | 75.5 |

| C-3 | 70.1 | 70.8 | 75.6 |

| C-4 | 26.3 | 26.4 | 25.0 |

| C-5 | 47.0 | 47.0 | 45.3 |

| C-6 | 70.0 | 70.0 | 78.7 |

| C-7 | 42.5 | 42.6 | 39.0 |

| C-8 | 35.1 | 35.2 | 35.1 |

| C-9 | 56.1 | 56.2 | 55.8 |

| C-10 | 37.5 | 37.5 | 37.6 |

| C-11 | 21.9 | 21.9 | 21.8 |

| C-12 | 41.3 | 41.3 | 41.1 |

| C-13 | 43.8 | 43.7 | 43.7 |

| C-14 | 57.7 | 57.2 | 57.5 |

| C-15 | 25.1 | 25.2 | 25.1 |

| C-16 | 29.5 | 29.8 | 29.1 |

| C-17 | 58.3 | 57.8 | 58.1 |

| C-18 | 12.9 | 12.7 | 12.8 |

| C-19 | 15.7 | 15.7 | 15.3 |

| C-20 | 35.5 | 41.9 | 35.4 |

| C-21 | 21.2 | 21.2 | 21.2 |

| C-22 | 139.4 | 140.6 | 139.3 |

| C-23 | 128.0 | 128.4 | 128.0 |

| C-24 | 51.0 | 57.7 | 50.9 |

| C-25 | 30.2 | 29.8 | 30.1 |

| C-26 | 19.3 | 19.4 | 19.3 |

| C-27 | 22.3 | 22.3 | 22.3 |

| C-24(1) | 30.8 | 30.2 | 30.8 |

| C-24(2) | 20.1 | 19.6 | 20.1 |

| C-24(3) | 22.5 | 22.5 | 22.5 |

For sulfated steroids, the carbon atoms bearing sulfate groups typically show characteristic downfield shifts in the 13C NMR spectrum. In the case of Polasterol B sulfate, the signals for C-2, C-3, and C-6 would be expected to appear at lower field compared to their non-sulfated counterparts due to the electron-withdrawing effect of the sulfate groups.

The configuration of the C-22/C-23 double bond in Polasterol B sulfate was determined to be Z based on the coupling constant observed for the vinyl protons in the 1H NMR spectrum. For the Z configuration, a three-bond proton-proton coupling constant (3J) of approximately 10-11 Hz is typically observed, whereas the E configuration would show a larger coupling constant (around 15 Hz) .

Mass spectrometry analysis of Polasterol B sulfate would be expected to show characteristic ion peaks consistent with its molecular formula. For trisulfated steroids, negative-ion mode electrospray ionization mass spectrometry (ESI-MS) is particularly useful, often showing [M-Na]- ions for sodium sulfate derivatives .

Synthesis and Chemical Reactions

The chemical reactivity of Polasterol B sulfate is expected to be influenced by the presence of the three sulfate groups and the unsaturated side chain. Hydrolysis of the sulfate esters under acidic conditions would yield the corresponding triol derivative, while the double bonds in the side chain could undergo addition reactions characteristic of alkenes.

Related Compounds and Comparative Analysis

Polasterol B sulfate belongs to a growing family of sulfated steroids isolated from marine sponges. Its closest relative is Polasterol A, another novel steroid isolated from the same source . Other related compounds include:

-

Halistanol sulfate and its derivatives (halistanol sulfates A-E), isolated from Epipolasis sp.

-

Topsentiasterol sulfates, 24-isopropyl steroids from marine sponges

-

Sulfated steroids from Petrosia (Strongylophora) strongylata with antimicrobial activities

These compounds share structural similarities with Polasterol B sulfate, particularly in their steroidal core and the presence of sulfate groups at various positions. Comparative analysis of these compounds provides insights into structure-activity relationships and the potential biosynthetic pathways involved in their production.

The biosynthesis of steroids in marine sponges likely involves the modification of dietary or de novo synthesized sterols, followed by functionalization steps including hydroxylation and sulfation. The diversity of steroid sulfates found in marine sponges reflects the complex enzymatic machinery involved in these transformations.

Analytical Methods for Detection and Quantification

The detection and quantification of Polasterol B sulfate in marine extracts typically involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is particularly useful for the identification of sulfated steroids in complex mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H and 13C NMR, provides essential information for structural characterization. For sulfated compounds, 1H-15N HSQC spectroscopy can be used to analyze the properties of sulfamate protons, although challenges may arise due to the fast exchange properties of these protons in solution .

Recent advances in analytical techniques, such as Dynamic Nuclear Polarization (DNP), have facilitated the acquisition of spectra for sulfamate 15N signals in sulfated compounds, providing deeper insights into their chemical properties in solution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume